molecular formula C15H13NO B7496255 2-Benzyl-6-methyl-1,3-benzoxazole

2-Benzyl-6-methyl-1,3-benzoxazole

Cat. No.: B7496255
M. Wt: 223.27 g/mol
InChI Key: LBAXVBRNEGPIAH-UHFFFAOYSA-N
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Description

2-Benzyl-6-methyl-1,3-benzoxazole is a synthetic small molecule based on the privileged 1,3-benzoxazole scaffold, a fused bicyclic aromatic heterocycle of significant interest in medicinal chemistry and drug discovery . The benzoxazole core acts as a bioisostere of nucleic acid bases, such as guanine and adenine, which allows its derivatives to readily interact with biological receptors . This compound features a benzyl substituent at the 2-position and a methyl group at the 6-position of the benzoxazole ring system, modifications that are known to fine-tune the molecule's physicochemical properties and biological activity . Benzoxazole derivatives, particularly 2-substituted variants, are extensively researched for their broad spectrum of pharmacological activities. They have demonstrated potential as antimicrobial agents , with some derivatives showing promising activity against Gram-positive and Gram-negative bacteria, potentially through the inhibition of DNA gyrase, a critical bacterial enzyme . Furthermore, the benzoxazole scaffold is found in compounds with documented anticancer , anti-inflammatory , antioxidant , and antifungal properties . The structural motif is also present in various fluorescent probes and materials science applications . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzyl-6-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAXVBRNEGPIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzyl aldehyde under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be used to enhance the reaction efficiency . The reaction is usually carried out under reflux conditions in solvents like ethanol or water .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • 2-Benzyl-6-methyl-1,3-benzoxazole serves as a fundamental building block in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. This versatility is crucial in developing new materials and intermediates for chemical manufacturing.

Reactivity and Mechanisms

  • The compound is often utilized to study reaction mechanisms in organic chemistry. Its unique properties enable researchers to explore substitution reactions and oxidation processes, leading to a wide range of benzoxazole derivatives.

Biological Applications

Antimicrobial Activity

  • Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans. .

Anticancer Properties

  • A notable area of research involves the anticancer potential of benzoxazole derivatives. Studies have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. Some compounds have shown lower toxicity to normal cells compared to cancer cells, indicating their potential as targeted therapies .

Anti-inflammatory Effects

  • Compounds derived from benzoxazole have been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit the synthesis of prostaglandins, which are mediators of inflammation .

Medical Applications

Therapeutic Uses

  • The therapeutic potential of this compound is being explored for treating various diseases. Its derivatives have been investigated for their roles as antiviral agents and in the treatment of metabolic disorders .

Vascular Endothelial Growth Factor Receptor Inhibition

  • Some benzoxazole derivatives have been identified as potent inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. These findings suggest potential applications in cancer therapy .

Industrial Applications

Material Development

  • In industrial settings, this compound is utilized in the development of new materials. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials used in various applications.

Case Studies

Study Focus Findings
Kakkar et al. (2019)Antimicrobial ActivityIdentified selective antibacterial activity against Bacillus subtilis; moderate antifungal activity against Candida albicans.
Kumar et al. (2020)Anticancer PropertiesDemonstrated cytotoxic effects on multiple cancer cell lines with reduced toxicity to normal cells.
Potashman et al. (2020)VEGFR InhibitionFound that certain benzoxazole derivatives effectively inhibit VEGFR with promising pharmacokinetics.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzoxazole Derivatives

Compound Name Substituents Molecular Weight Dihedral Angles (°) Crystal Packing Features Reference ID
2-Benzyl-6-methyl-1,3-benzoxazole 2-Benzyl, 6-Methyl 223.28* N/A N/A -
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole 2-(4-Methylphenyl), 6-Nitro 254.24 6.7 (benzoxazole vs. phenyl) Chains via C–H⋯O hydrogen bonds
2-Methyl-6-nitro-1,3-benzoxazole 2-Methyl, 6-Nitro 178.14 N/A Planar benzoxazole core
6-Chloro-2-piperazinyl-1,3-benzoxazole 2-Piperazinyl, 6-Chloro 223.68 N/A N/A

*Calculated based on molecular formula.

Key Findings :

  • Planarity and Conjugation : The dihedral angle between the benzoxazole core and substituents (e.g., 6.7° in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) indicates near-planar geometry, enhancing π-conjugation for optoelectronic applications .
  • Crystallinity : Substituents like nitro groups facilitate intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds), influencing crystal packing and material stability .

Electronic and Reactivity Comparisons

Table 2: Electronic Properties of Benzoxazole Derivatives

Compound Name Substituent Effects Global Reactivity Descriptors* Applications Reference ID
This compound Electron-donating (methyl, benzyl) Lower electrophilicity Potential agrochemicals -
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole Strong electron-withdrawing (nitro) High electrophilicity Organic dyes, NLO materials
40-Ortoammonium-32-Paranitro-27-Phenyl-30-Oxazole-2-Phenyl-1,3-benzoxazole Mixed (amino, nitro) Balanced charge transfer Optoelectronics, sensors

*Theoretical descriptors (e.g., electrophilicity index) computed using density functional theory (DFT) with B3LYP functional .

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : Nitro groups significantly lower the LUMO energy, increasing electrophilicity and suitability for charge-transfer applications .
  • Electron-Donating Groups (EDGs) : Methyl and benzyl groups raise HOMO energy, improving redox stability for pharmaceutical intermediates .

Key Findings :

  • Pharmaceuticals : Piperazinyl and chlorophenylmethyl substituents are linked to CNS activity, such as sodium channel blocking in antiseizure drugs .
  • Agrochemicals : Ethyl ester derivatives serve as versatile intermediates in pesticide development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzyl-6-methyl-1,3-benzoxazole, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclocondensation of 2-aminophenol derivatives with benzyl-containing precursors. Key steps include:

  • Benzoxazole ring formation : Reacting 2-amino-5-methylphenol with benzyl chloride derivatives under acidic conditions (e.g., polyphosphoric acid) at 120–140°C .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and characterization via 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy .
    • Validation : Confirm regioselectivity using NOESY or COSY NMR to verify substituent positions .

Q. Which biological assays are commonly used to evaluate the bioactivity of benzoxazole derivatives?

  • Assays include :

  • Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Anti-inflammatory : COX-2 inhibition assays and carrageenan-induced rat paw edema models .
    • Data interpretation : Compare activity to reference drugs (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Q. How is structural confirmation achieved for this compound and its derivatives?

  • Techniques :

  • X-ray crystallography : Resolve bond angles (e.g., C3–C9–C10 = 113.4°) and dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings) to confirm steric effects .
  • Mass spectrometry : Use HRMS (ESI-QTOF) to verify molecular ions (e.g., [M+H]+^+ at m/z 225.1025) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Approaches :

  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance cyclization efficiency .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) under microwave irradiation for faster kinetics .
  • Yield analysis : Use DOE (Design of Experiments) to identify critical factors (temperature, catalyst loading) via ANOVA .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in anticancer activity (e.g., IC50_{50} = 5–50 μM) may arise from:

  • Cell line variability : Validate using >3 cell lines (e.g., A549, HepG2) and normalize to proliferation rates .
  • Solubility issues : Pre-treat compounds with DMSO/PEG-400 mixtures to ensure bioavailability .
  • Mechanistic clarity : Conduct ROS generation assays or flow cytometry (Annexin V/PI) to confirm apoptosis vs. necrosis .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Protocol :

  • Docking : Use AutoDock Vina or HDOCK to model interactions with G-quadruplex DNA (e.g., Tel22 sequence) or kinase domains .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. CH3_3) with binding free energies (ΔG) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyl-6-methyl-1,3-benzoxazole
Reactant of Route 2
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2-Benzyl-6-methyl-1,3-benzoxazole

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